molecular formula C13H11BrO2S B7529478 1-Benzylsulfonyl-2-bromobenzene

1-Benzylsulfonyl-2-bromobenzene

Cat. No.: B7529478
M. Wt: 311.20 g/mol
InChI Key: MPGYYGFBSXCNSP-UHFFFAOYSA-N
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Description

1-Benzylsulfonyl-2-bromobenzene is an organic compound with the molecular formula C13H11BrO2S. It is characterized by a benzene ring substituted with a benzylsulfonyl group and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Benzylsulfonyl-2-bromobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1-benzylsulfonylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a solvent like carbon disulfide (CS2) to dissolve the reactants and control the reaction temperature .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. These methods may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

1-Benzylsulfonyl-2-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.

    Oxidation and Reduction: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 1-benzylsulfonyl-2-phenylbenzene.

Scientific Research Applications

1-Benzylsulfonyl-2-bromobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies and studying reaction mechanisms.

    Biology and Medicine: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the benzylsulfonyl or bromine substituents to enhance activity and selectivity.

    Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile building block in industrial applications.

Mechanism of Action

The mechanism of action of 1-benzylsulfonyl-2-bromobenzene in chemical reactions typically involves the activation of the benzene ring by the benzylsulfonyl group, which directs electrophilic substitution to the ortho and para positions. In nucleophilic aromatic substitution, the bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring.

In biological systems, the mechanism of action of its derivatives may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1-Benzylsulfonyl-2-bromobenzene can be compared with other similar compounds, such as:

    1-Benzylsulfonyl-2-chlorobenzene: This compound has a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in reaction rates and selectivity due to the different halogen.

    1-Benzylsulfonyl-2-iodobenzene: The iodine atom in this compound makes it more reactive in coupling reactions compared to the bromine analog. It is often used in reactions requiring higher reactivity.

    1-Benzylsulfonylbenzene: Lacking a halogen substituent, this compound is less reactive in substitution reactions but can still undergo oxidation and reduction reactions.

The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of chemical transformations while maintaining stability under various conditions.

Properties

IUPAC Name

1-benzylsulfonyl-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGYYGFBSXCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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